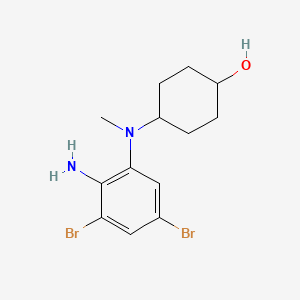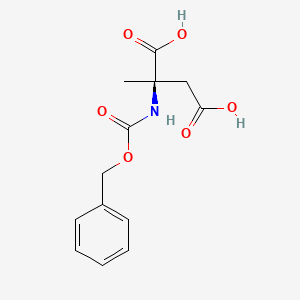
Estradiol 3-heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Estradiol 3-Enanthate is synthesized through esterification of estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Esterification Reaction: Estradiol reacts with enanthic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane.
Purification: The product is purified through recrystallization or chromatography to obtain pure estradiol 3-enantate.
Industrial production methods involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Estradiol 3-Enanthate undergoes various chemical reactions, including:
Hydrolysis: In the body, estradiol 3-enantate is hydrolyzed by esterases to release estradiol and enanthic acid.
Oxidation and Reduction: Estradiol can undergo oxidation to form estrone and reduction to form estriol.
Substitution Reactions: The hydroxyl groups on estradiol can participate in substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Acid or Base Catalysts: For hydrolysis and substitution reactions.
Major products formed from these reactions include estrone, estriol, and various estradiol derivatives .
Aplicaciones Científicas De Investigación
Estradiol 3-Enanthate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in estrogen receptor signaling and its effects on cellular processes.
Industry: Employed in the formulation of pharmaceutical products for controlled release of estradiol.
Mecanismo De Acción
Estradiol 3-Enanthate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription and leads to the formation of messenger RNA . This process ultimately results in the synthesis of proteins that mediate the physiological effects of estrogen, such as regulation of reproductive functions and maintenance of bone density .
Comparación Con Compuestos Similares
Estradiol 3-Enanthate is compared with other similar compounds, such as:
Estradiol Acetate: Another ester of estradiol, used in hormone replacement therapy.
Estradiol Benzoate: A shorter-acting ester of estradiol, used in veterinary medicine.
Estradiol Cypionate: A long-acting ester of estradiol, used in hormone replacement therapy and feminizing hormone therapy for transgender women.
Estradiol 3-Enanthate is unique due to its longer duration of action and its use in combination with progestins for hormonal birth control .
Propiedades
Fórmula molecular |
C25H36O3 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C25H36O3/c1-3-4-5-6-7-24(27)28-18-9-11-19-17(16-18)8-10-21-20(19)14-15-25(2)22(21)12-13-23(25)26/h9,11,16,20-23,26H,3-8,10,12-15H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
Clave InChI |
OFPOLYAHWLREAO-BZDYCCQFSA-N |
SMILES isomérico |
CCCCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C |
SMILES canónico |
CCCCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


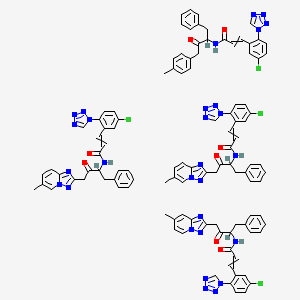
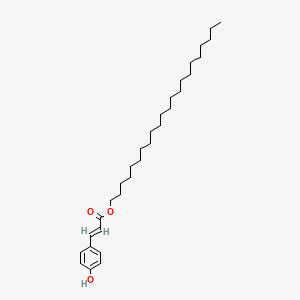
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(tetradecyloxy)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388204.png)
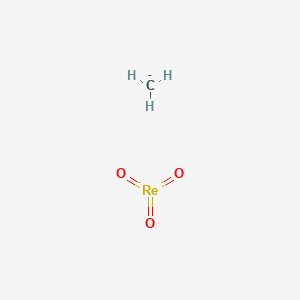
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
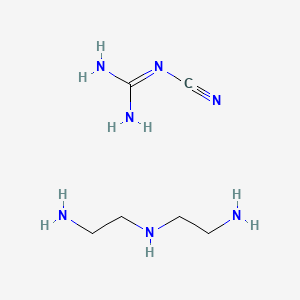
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
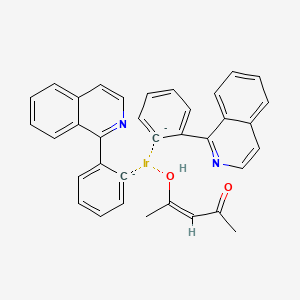
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)
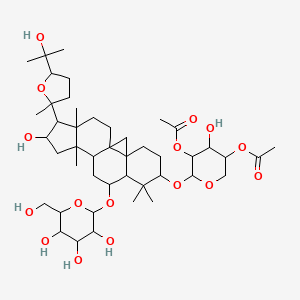
![[18-[[3-Hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentadeca-4,8,12-trien-2-yl]amino]-18-oxooctadeca-6,8-dienyl] octadeca-9,12-dienoate](/img/structure/B13388240.png)
